4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-ethyl-2,3-dioxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-2-17-5-6-18(12(21)11(17)20)13(22)16-9-7-14-10-3-4-15-19(10)8-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPIHADDEUJZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, a biochemical pathway crucial for cell proliferation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biochemische Analyse
Biochemical Properties
The compound 4-Ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK2. CDKs are responsible for phosphorylation of key components for cell proliferation. The compound has shown inhibitory activity against CDK2/cyclin A2.
Cellular Effects
In terms of cellular effects, 4-Ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide has been observed to significantly inhibit the growth of various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib.
Molecular Mechanism
The molecular mechanism of action of 4-Ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide involves its interaction with CDK2. It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83.
Biologische Aktivität
The compound 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide is a derivative of piperazine and pyrazolo[1,5-a]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₅O₃
- Molecular Weight : 251.26 g/mol
- IUPAC Name : 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and neuroprotection. Key findings include:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds similar to 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine have shown potent inhibition of Pim kinases with IC₅₀ values in the nanomolar range (10–13 nM) . This suggests a mechanism where the compound may interfere with cell proliferation pathways.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties:
- Cell Viability : Studies on differentiated PC12 cells indicated that certain derivatives can inhibit apoptosis by modulating mitochondrial pathways. Specifically, they upregulate Bcl-2 and downregulate cytochrome-C levels .
- Oxidative Stress Reduction : The compound demonstrated protective effects against oxidative damage induced by H₂O₂ in ECV-304 cells, with EC₅₀ values indicating strong protective activity .
The mechanisms through which 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine exerts its effects include:
- Kinase Inhibition : By inhibiting key kinases involved in cell cycle regulation.
- Anti-inflammatory Pathways : Modulating inflammatory responses by affecting NF-kB signaling pathways.
- Apoptotic Pathway Modulation : Influencing the balance between pro-apoptotic and anti-apoptotic factors.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study demonstrated that a similar pyrazolo derivative significantly reduced tumor growth in xenograft models by inhibiting cell proliferation and inducing apoptosis .
| Study | Compound | IC₅₀/EC₅₀ | Effect |
|---|---|---|---|
| 1 | Compound 11 | 10 nM | Inhibition of Pim kinase |
| 2 | Compound 19 | EC₅₀ = 3.68 μM | Neuroprotection in SH-SY5Y cells |
| 3 | Compound 16 | IC₅₀ = 2.3 nM | Cholinesterase inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidine derivatives are widely explored for their kinase-inhibitory properties. Below is a comparative analysis of key analogues:
Structure–Activity Relationship (SAR) Insights
- Position 3 Modifications : Hydrophobic groups (e.g., trifluoromethyl in 6m ) at position 3 of the pyrazolo[1,5-a]pyrimidine enhance ATP-pocket binding . The target compound’s ethyl group balances hydrophobicity without steric hindrance.
- Piperazine Substitutions : The 2,3-dioxo-piperazine in the target compound improves hydrogen bonding with kinase catalytic domains compared to unmodified piperazines in CAS 1058234-75-5 .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The target compound’s ethyl group reduces oxidative metabolism, extending half-life relative to methyl-substituted analogues like 6p .
- Solubility : Sulfonamide derivatives (e.g., CAS 2034474-60-5 ) exhibit higher aqueous solubility but lower membrane permeability compared to the carboxamide-linked target compound .
- Toxicity : Dioxo-piperazine moieties mitigate off-target effects observed in hydrazine-containing analogues (e.g., compound 3 in ), which may form reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
